Cas no 1022158-36-6 (1-(oxan-2-yl)-1H-indazole-4-carbaldehyde)
1-(oxan-2-yl)-1H-indazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(OXAN-2-YL)INDAZOLE-4-CARBALDEHYDE
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde
- 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde
- 1H-Indazole-4-carboxaldehyde, 1-(tetrahydro-2H-pyran-2-yl)-
- P13131
- SCHEMBL4223412
- PB33607
- MFCD22380290
- BS-29943
- CS-0057379
- 1022158-36-6
- DTXSID701196885
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde
-
- MDL: MFCD22380290
- Inchi: 1S/C13H14N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8-9,13H,1-2,6-7H2
- InChI Key: WHYXQPGHZDUOAZ-UHFFFAOYSA-N
- SMILES: N1(C2OCCCC2)C2=C(C(C=O)=CC=C2)C=N1
Computed Properties
- Exact Mass: 230.105527694Da
- Monoisotopic Mass: 230.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44.1Ų
1-(oxan-2-yl)-1H-indazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246591-1g |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde |
1022158-36-6 | 95% | 1g |
$379 | 2021-08-04 | |
| Chemenu | CM246591-5g |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde |
1022158-36-6 | 95% | 5g |
$1137 | 2021-08-04 | |
| Chemenu | CM246591-1g |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde |
1022158-36-6 | 95% | 1g |
$314 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120248-1G |
1-(oxan-2-yl)-1H-indazole-4-carbaldehyde |
1022158-36-6 | 95% | 1g |
¥ 1,597.00 | 2023-04-06 | |
| abcr | AB490882-250 mg |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde; . |
1022158-36-6 | 250mg |
€194.00 | 2023-06-15 | ||
| abcr | AB490882-1 g |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde; . |
1022158-36-6 | 1g |
€392.50 | 2023-06-15 | ||
| abcr | AB490882-5 g |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde; . |
1022158-36-6 | 5g |
€1087.00 | 2023-06-15 | ||
| abcr | AB490882-10 g |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde; . |
1022158-36-6 | 10g |
€1746.00 | 2023-06-15 | ||
| AstaTech | P13131-0.25/G |
1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-CARBALDEHYDE |
1022158-36-6 | 95% | 0.25g |
$137 | 2023-09-18 | |
| AstaTech | P13131-1/G |
1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-CARBALDEHYDE |
1022158-36-6 | 95% | 1g |
$342 | 2023-09-18 |
1-(oxan-2-yl)-1H-indazole-4-carbaldehyde Suppliers
1-(oxan-2-yl)-1H-indazole-4-carbaldehyde Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde
Introduction to 1-(Oxan-2-yl)-1H-Indazole-4-Carbaldehyde (CAS No. 1022158-36-6)
1-(Oxan-2-yl)-1H-indazole-4-carbaldehyde, with the CAS number 1022158-36-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an indazole ring and a tetrahydro-2H-pyran (oxan) substituent, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The indazole scaffold is a well-known privileged structure in medicinal chemistry, often found in compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the oxan substituent in 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde adds an additional layer of complexity and functionality, which can be exploited to enhance the pharmacological properties of derived compounds.
Recent studies have highlighted the importance of 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases, which are key targets in cancer therapy. The researchers found that the oxan substituent played a crucial role in modulating the binding affinity and selectivity of these derivatives, thereby enhancing their therapeutic potential.
In another notable study, scientists at a leading pharmaceutical company explored the use of 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde as a precursor for the synthesis of novel antiviral agents. The results showed that compounds derived from this scaffold demonstrated significant antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The unique structural features of 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde allowed for the fine-tuning of molecular interactions, leading to improved antiviral efficacy.
The versatility of 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde extends beyond its use as a drug candidate. It is also an important intermediate in the synthesis of various bioactive molecules. For example, researchers at a major academic institution utilized this compound to develop new inhibitors for neurodegenerative diseases. The indazole core was found to interact effectively with specific protein targets involved in disease progression, while the oxan substituent provided additional stability and bioavailability.
In addition to its biological applications, 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde has been studied for its potential use in materials science. A recent publication in Advanced Materials highlighted the use of this compound as a building block for the synthesis of functional polymers with tunable properties. The researchers demonstrated that by varying the substituents on the indazole and oxan moieties, they could control the physical and chemical characteristics of the resulting polymers, making them suitable for applications in drug delivery systems and biomedical devices.
The synthesis of 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde has been optimized through various methodologies to ensure high yields and purity. One common approach involves the reaction of 4-bromoindazole with tetrahydrofuran (THF) under specific conditions to form the desired product. Advanced techniques such as microwave-assisted synthesis have also been employed to improve reaction efficiency and reduce environmental impact.
The safety and environmental impact of 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde have been thoroughly evaluated. Studies have shown that this compound is stable under standard laboratory conditions and does not pose significant health or environmental risks when handled properly. However, it is important to follow standard safety protocols during handling and storage to ensure workplace safety.
In conclusion, 1-(oxan-2-yl)-1H-indazole-4-carbaldehyde (CAS No. 1022158-36-6) is a highly promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an attractive candidate for the development of novel drugs and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern scientific endeavors.
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